The Genesis of a Chromophore: A Technical Guide to the Origins of 2-Nitro-4-phenylazophenol
The Genesis of a Chromophore: A Technical Guide to the Origins of 2-Nitro-4-phenylazophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the origins of 2-Nitro-4-phenylazophenol, a distinct azo dye. By examining its historical context, synthetic pathway, and physicochemical properties, this document provides a comprehensive resource for professionals in research and development.
Historical Context: The Dawn of Synthetic Dyes
Synthetic Pathway: A Two-Step Process
The synthesis of 2-Nitro-4-phenylazophenol is a classic example of an azo coupling reaction. This process involves two key steps: the diazotization of a primary aromatic amine, in this case, p-nitroaniline, followed by the electrophilic aromatic substitution reaction with a coupling agent, phenol.
Step 1: Diazotization of p-Nitroaniline
In the first step, p-nitroaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl), at a low temperature (0-5 °C) to form the corresponding diazonium salt, p-nitrobenzenediazonium chloride. The low temperature is crucial to prevent the highly reactive diazonium salt from decomposing.
Step 2: Azo Coupling with Phenol
The resulting diazonium salt is then introduced to a solution of phenol, which acts as the coupling agent. The electrophilic diazonium cation attacks the electron-rich phenol ring, typically at the para position due to steric hindrance at the ortho positions, to form the azo compound, 2-Nitro-4-phenylazophenol. The reaction is generally carried out in a mildly alkaline solution to activate the phenol.
Physicochemical Properties
Below is a summary of the known quantitative data for 2-Nitro-4-phenylazophenol.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉N₃O₃ | [10][11] |
| Molecular Weight | 243.22 g/mol | [10][11] |
| CAS Number | 55936-40-8 | [10][11] |
Note: Experimental data such as melting point, boiling point, and spectroscopic data for 2-Nitro-4-phenylazophenol are not consistently reported in readily available literature. For comparison, the related compound 4-Phenylazophenol has a melting point of 150-152 °C.[12][13][14]
Detailed Experimental Protocol (Adapted from Para Red Synthesis)
The following is a representative experimental protocol for the synthesis of an azo dye, adapted for the synthesis of 2-Nitro-4-phenylazophenol.
Materials
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p-Nitroaniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Phenol
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Sodium Hydroxide (NaOH)
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Distilled Water
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Ice
Procedure
Part A: Preparation of p-Nitrobenzenediazonium Chloride Solution
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In a 250 mL beaker, dissolve a specific molar equivalent of p-nitroaniline in a solution of concentrated HCl and water.
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Cool the beaker in an ice bath to 0-5 °C.
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Slowly add a solution of sodium nitrite in water to the cooled p-nitroaniline solution while maintaining the temperature below 5 °C and stirring continuously. The slow addition is critical to control the exothermic reaction.
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Continue stirring for 15 minutes after the addition is complete to ensure the full formation of the diazonium salt.
Part B: Preparation of the Phenol Solution
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In a separate beaker, dissolve a molar equivalent of phenol in an aqueous solution of sodium hydroxide.
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Cool this solution in an ice bath.
Part C: Azo Coupling
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Slowly add the cold diazonium salt solution from Part A to the cold phenol solution from Part B with constant stirring.
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A colored precipitate of 2-Nitro-4-phenylazophenol should form immediately.
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Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
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Collect the precipitate by vacuum filtration and wash it with cold water to remove any unreacted salts.
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Dry the product in a desiccator.
Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: Synthetic pathway of 2-Nitro-4-phenylazophenol.
References
- 1. Sample of the dye Anisol Red made by Peter Griess | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Johann Peter Griess | German chemist | Britannica [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. Johann Peter Griess FRS (1829-88): Victorian brewer and synthetic dye chemist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azo coupling - Wikipedia [en.wikipedia.org]
- 7. Diazonium compound - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Nitro-4-phenylazophenol | C12H9N3O3 | CID 41664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-nitro-4-phenyldiazenylphenol | 55936-40-8, 2-nitro-4-phenyldiazenylphenol Formula - ECHEMI [echemi.com]
- 12. 4-Phenylazophenol 98 1689-82-3 [sigmaaldrich.com]
- 13. 4-PHENYLAZOPHENOL | 1689-82-3 [chemicalbook.com]
- 14. B25198.06 [thermofisher.com]
